molecular formula C10H16N4S B4734115 N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea

N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea

Cat. No. B4734115
M. Wt: 224.33 g/mol
InChI Key: LZTJQKHWBIROOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea, also known as CPPU, is a synthetic plant growth regulator that has gained attention for its potential in improving crop yield and quality. CPPU belongs to the class of pyrazole-based cytokinins, which are known to promote cell division and differentiation, delay senescence, and enhance stress tolerance in plants.

Mechanism of Action

N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea acts as a cytokinin analog, which means that it mimics the effects of naturally occurring cytokinins in plants. Cytokinins are hormones that regulate cell division and differentiation, and N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to promote cell division in various plant tissues. N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea also activates specific genes involved in fruit growth and development, leading to increased fruit size and improved quality.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to have various biochemical and physiological effects on plants. It promotes photosynthesis and carbon assimilation, leading to increased biomass production. N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea also enhances stress tolerance in plants by increasing the activity of antioxidant enzymes and reducing oxidative damage. In addition, N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to improve nutrient uptake and transport in plants.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea has several advantages for lab experiments, including its stability, solubility, and ease of application. However, its high cost and potential toxicity limit its use in large-scale experiments. N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea also has a narrow range of effective concentrations, and excessive application can lead to negative effects on plant growth and development.

Future Directions

There are several future directions for the research and development of N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea. One potential area of focus is the optimization of N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea application methods and concentrations for different crops and growing conditions. Another direction is the investigation of the molecular mechanisms underlying N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea's effects on plant growth and development. Furthermore, the potential use of N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea in combination with other plant growth regulators and biostimulants warrants further exploration. Overall, N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea has shown great promise in improving crop yield and quality, and continued research on its application and mechanism of action is necessary for its successful integration into modern agriculture.

Scientific Research Applications

N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea has been extensively studied for its potential in improving crop yield and quality. It has been shown to increase fruit size, improve fruit firmness, enhance color development, and delay fruit ripening in various fruits, including grapes, kiwifruit, apples, and strawberries. N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea has also been used to promote shoot growth and increase flower and seed production in ornamental plants.

properties

IUPAC Name

1-cyclopropyl-3-[(1,5-dimethylpyrazol-4-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S/c1-7-8(6-12-14(7)2)5-11-10(15)13-9-3-4-9/h6,9H,3-5H2,1-2H3,(H2,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTJQKHWBIROOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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